An In-depth Technical Guide to 3,4,5-Trimethoxy-benzyl-hydrazine: Chemical Properties, Structure, and Therapeutic Potential
An In-depth Technical Guide to 3,4,5-Trimethoxy-benzyl-hydrazine: Chemical Properties, Structure, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential therapeutic applications of 3,4,5-Trimethoxy-benzyl-hydrazine and its derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Core Chemical Properties and Structure
3,4,5-Trimethoxy-benzyl-hydrazine, with the IUPAC name (3,4,5-trimethoxyphenyl)methylhydrazine, is an aromatic hydrazine derivative. Its core structure consists of a benzyl group substituted with three methoxy groups at the 3, 4, and 5 positions of the benzene ring, which is attached to a hydrazine moiety.
Table 1: Physicochemical Properties of 3,4,5-Trimethoxy-benzyl-hydrazine
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₃ | PubChem[1] |
| Molecular Weight | 212.25 g/mol | PubChem[1] |
| IUPAC Name | (3,4,5-trimethoxyphenyl)methylhydrazine | PubChem[1] |
| CAS Number | 60354-96-3 | PubChem[1] |
| Canonical SMILES | COC1=CC(=CC(=C1OC)OC)CNN | PubChem[1] |
| Topological Polar Surface Area | 65.7 Ų | PubChem[1] |
| Calculated LogP | 0.1 | PubChem[1] |
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 3,4,5-Trimethoxy-benzyl-hydrazine was not found in the reviewed literature, the synthesis of its derivatives and related hydrazides has been described. For instance, 3,4,5-trimethoxybenzohydrazide can be synthesized from 3,4,5-trimethoxybenzoic acid and hydrazine hydrate.
The reactivity of (3,4,5-trimethoxyphenyl)hydrazine is characteristic of hydrazines and is influenced by the electron-donating methoxy groups on the phenyl ring. Key reactions include:
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Nucleophilic Substitution: The terminal nitrogen atom possesses a lone pair of electrons, making the compound a potent nucleophile.[3]
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Oxidation: Oxidation of the hydrazine group can lead to the formation of azo compounds.[3]
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Reduction: The N-N bond can be cleaved through reduction to yield the corresponding amine, 3,4,5-trimethoxyaniline.[3]
Spectral Data Analysis
Specific spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for 3,4,5-Trimethoxy-benzyl-hydrazine are not available in the public domain. However, analysis of related compounds provides expected spectral features.
Table 2: Expected Spectral Features for 3,4,5-Trimethoxy-benzyl-hydrazine
| Technique | Expected Peaks/Signals |
| ¹H NMR | - Singlets for the aromatic protons. - A singlet for the methoxy protons. - Signals for the benzylic and hydrazine protons. |
| ¹³C NMR | - Signals for the aromatic carbons, with those attached to methoxy groups shifted downfield. - A signal for the methoxy carbons. - A signal for the benzylic carbon. |
| IR Spectroscopy | - N-H stretching vibrations. - C-H stretching from the aromatic and aliphatic groups. - C-O stretching from the methoxy groups. - Aromatic C=C stretching. |
| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight (212.25 g/mol ). - Fragmentation patterns involving the loss of methoxy and hydrazine moieties. |
Biological Activity and Therapeutic Potential
Derivatives of 3,4,5-Trimethoxy-benzyl-hydrazine have shown promising biological activities, suggesting potential for drug development.
Anti-cancer and Anti-apoptotic Activity
Several studies have focused on the anti-cancer potential of compounds derived from the 3,4,5-trimethoxyphenyl moiety. These derivatives have been investigated as tubulin polymerization inhibitors, which is a key mechanism for anti-cancer drugs. The 3,4,5-trimethoxyphenyl group is a crucial pharmacophoric feature for binding to the colchicine binding site of tubulin, leading to the inhibition of microtubule formation.[4]
Furthermore, novel 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides and their cyclized thiadiazole derivatives have been synthesized and evaluated for their anti-apoptotic activity. Some of these compounds were found to be potent caspase-3 inhibitors, suggesting a potential therapeutic role in diseases characterized by excessive apoptosis.[5]
Antimicrobial Activity
Hydrazone derivatives incorporating the 3,4,5-trimethoxyphenyl scaffold have been synthesized and tested for their antimicrobial properties. Some of these compounds have exhibited moderate antibacterial and antifungal activities.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by 3,4,5-Trimethoxy-benzyl-hydrazine itself are not well-elucidated. However, studies on its derivatives provide insights into their potential mechanisms of action.
The anti-apoptotic effects of thiadiazole derivatives of 3,4,5-Trimethoxy-benzyl-hydrazine are suggested to be mediated through the inhibition of caspases, key enzymes in the apoptotic cascade.[5] Molecular docking studies have indicated that these compounds can bind to the active site of caspase-3.[5]
The workflow for investigating the anti-apoptotic mechanism can be visualized as follows:
Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of derivatives are available in the cited literature. For example, the synthesis of 3,4,5-trimethoxybenzylidene-hydrazinecarbothioamides involves the reaction of a thiocarbohydrazide derivative with 3,4,5-trimethoxybenzaldehyde. The subsequent cyclization to thiadiazoles can be achieved by heating in a suitable solvent.
Conclusion
3,4,5-Trimethoxy-benzyl-hydrazine serves as a valuable scaffold in medicinal chemistry. While detailed physicochemical data for the parent compound are limited, its derivatives have demonstrated significant potential as anti-cancer and anti-apoptotic agents. The 3,4,5-trimethoxyphenyl moiety is a key feature for their biological activity, particularly in inhibiting tubulin polymerization and caspase activity. Further research into the synthesis, characterization, and biological evaluation of 3,4,5-Trimethoxy-benzyl-hydrazine and its novel derivatives is warranted to fully explore their therapeutic potential.
References
- 1. 3,4,5-Trimethoxy-benzyl-hydrazine | C10H16N2O3 | CID 20117750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. (3,4,5-Trimethoxyphenyl)hydrazine | 51304-75-7 | Benchchem [benchchem.com]
- 4. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
